molecular formula C12H15FO2 B14835071 2-(Cyclohexyloxy)-6-fluorophenol

2-(Cyclohexyloxy)-6-fluorophenol

Cat. No.: B14835071
M. Wt: 210.24 g/mol
InChI Key: UEVXZKDYUCOVFL-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-fluorophenol is an organic compound characterized by the presence of a cyclohexyloxy group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-fluorophenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, cyclohexanol can be reacted with 6-fluorophenol in the presence of a strong base such as sodium hydride or potassium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phenol group or other functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenol ring.

Scientific Research Applications

2-(Cyclohexyloxy)-6-fluorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-fluorophenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The fluorine atom may enhance the compound’s stability and bioavailability, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-fluorophenol
  • 2-(Cyclohexyloxy)-6-chlorophenol
  • 2-(Cyclohexyloxy)-6-bromophenol

Uniqueness

2-(Cyclohexyloxy)-6-fluorophenol is unique due to the presence of both a cyclohexyloxy group and a fluorine atom on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-cyclohexyloxy-6-fluorophenol

InChI

InChI=1S/C12H15FO2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2

InChI Key

UEVXZKDYUCOVFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)F)O

Origin of Product

United States

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